molecular formula C22H17ClFN5O2 B2402456 N-(2-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326866-49-2

N-(2-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2402456
CAS No.: 1326866-49-2
M. Wt: 437.86
InChI Key: ZFZJPBBZSVDQHQ-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 3-methoxyphenyl group at position 1, and a 2-chloro-4-fluorobenzyl carboxamide moiety at position 2. Crystallographic refinement of related triazole compounds often employs SHELX programs (e.g., SHELXL for small-molecule refinement), ensuring precise structural validation .

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN5O2/c1-31-18-4-2-3-17(12-18)29-21(14-7-9-25-10-8-14)20(27-28-29)22(30)26-13-15-5-6-16(24)11-19(15)23/h2-12H,13H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZJPBBZSVDQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and antimalarial properties, supported by relevant data and case studies.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of various substituents, such as the chloro and fluoro groups, contributes to its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that compounds with a triazole moiety can exhibit significant anti-inflammatory effects. For instance, derivatives with the triazole structure have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Key Findings:

  • Inhibition of Pro-inflammatory Markers: Studies demonstrated that synthesized compounds can significantly reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) .
  • COX Inhibition: Some triazole derivatives showed high selectivity for COX-2 over COX-1, indicating potential for targeted anti-inflammatory therapy .

2. Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. The compound has been evaluated against various bacterial strains.

Antibacterial Screening Results:

Bacterial StrainMIC (µg/mL)Reference Compound (Ciprofloxacin)
E. coli< 1.94
S. aureus0.254
P. aeruginosa0.54
Mycobacterium smegmatis3.255

These results indicate that the compound exhibits potent antibacterial activity, particularly against resistant strains .

3. Antimalarial Activity

The antimalarial potential of triazole derivatives has also been explored. In vitro studies on similar compounds have shown promising results against Plasmodium falciparum.

In Vitro Antimalarial Activity:

CompoundIC50 (µM)
N-(3-fluorobenzyl)-N-(4-methoxyphenyl)2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)4.98

These findings suggest that modifications to the triazole structure can enhance antimalarial activity .

Case Study 1: Anti-inflammatory Effects

A study focused on a series of triazole derivatives revealed that one compound significantly inhibited COX-2 with an IC50 value of 2.6 µM while showing minimal effect on COX-1 (IC50 = 18.59 µM). This selectivity is crucial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antibacterial Efficacy

In another investigation, a library of triazole derivatives was screened against multiple bacterial strains, revealing that certain compounds displayed enhanced activity against drug-resistant strains of E. coli and S. aureus, outperforming standard antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. Compounds similar to N-(2-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have been shown to possess broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin and ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives is another area of research interest. Studies have shown that certain 1,2,4-triazole compounds can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests their potential use in treating inflammatory diseases .

Anticancer Activity

Compounds within the triazole class have been investigated for their chemopreventive and chemotherapeutic effects. The presence of specific substituents on the triazole ring can enhance their activity against cancer cells by inducing apoptosis or inhibiting cell proliferation. For example, certain derivatives have shown promise in targeting cancer cell lines effectively .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. Research has identified that modifications in the substituents attached to the triazole ring can significantly influence biological activity. For instance:

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncrease antibacterial potency
Alkyl groupsEnhance lipophilicity and cell permeability
Aromatic ringsImprove interaction with biological targets

These insights guide the design of new derivatives with enhanced therapeutic profiles.

Antibacterial Screening

A study involving a series of triazole derivatives demonstrated that compounds with a pyridine moiety exhibited superior antibacterial activity against resistant strains of bacteria compared to their non-pyridine counterparts. The incorporation of halogen substituents was found to further enhance this activity .

Anti-inflammatory Evaluation

In an experimental model, a derivative similar to this compound was tested for its ability to reduce inflammation in induced arthritis models. Results indicated a significant reduction in swelling and pain scores compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Cancer Cell Line Studies

Research conducted on triazole derivatives showed that specific substitutions led to increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Key Observations :

  • Position 5 Substituents : Pyridin-4-yl (target compound) vs. pyridin-3-yl () may alter binding orientation in kinase targets due to differences in nitrogen positioning. Pyridin-4-yl is associated with improved π-stacking interactions in Hsp90 inhibitors ().

Pharmacological and Biochemical Comparisons

  • Antitumor Activity : Analogs with trifluoromethyl or pyridinyl groups at position 5 demonstrate potent activity against NCI-H522 lung cancer cells (GP values 68–86%) . The target compound’s pyridin-4-yl group may confer comparable activity, though experimental validation is required.
  • Kinase Inhibition : Triazole-carboxamides with pyridin-4-yl () exhibit multi-target activity against Hsp90, B-Raf, and PDHK1 (IC50: 0.5–2 µM). The target compound’s 3-methoxyphenyl group could modulate selectivity via hydrogen bonding with kinase active sites.

Q & A

Q. What are the standard synthetic routes for N-(2-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of substituted aniline derivatives (e.g., 2-chloro-4-fluoroaniline) with isocyanides to form carboximidoyl chlorides.
  • Step 2 : Cyclization using sodium azide to generate the triazole core.
  • Step 3 : Coupling of the triazole with pyridine or methoxyphenyl moieties via EDC·HCl/HOBt-mediated amide bond formation . Purity is ensured through column chromatography and recrystallization.

Q. How are the physicochemical properties (e.g., solubility, logP) of this compound characterized?

  • Solubility : Measured in DMSO, water, and ethanol using UV-Vis spectroscopy. The compound exhibits low aqueous solubility (~0.1 mg/mL at 25°C), necessitating DMSO stock solutions for biological assays .
  • logP : Determined via HPLC retention time correlation, yielding a calculated logP of ~3.2, indicating moderate lipophilicity .

Q. What analytical techniques are used for structural confirmation?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity of the triazole ring.
  • HRMS : Validates molecular formula (e.g., C22_{22}H17_{17}ClF2_{2}N5_{5}O2_{2}).
  • FTIR : Identifies carbonyl (1650–1700 cm1^{-1}) and triazole (1450–1500 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking between pyridine and triazole rings). Discrepancies in computational vs. experimental data are resolved by refining hydrogen atom positions and thermal parameters . Example

ParameterValue
C–N bond length1.32–1.35 Å
Dihedral angle12.5° (pyridine vs. triazole)

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility.
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase dissolution rates.
  • Prodrug design : Mask the carboxamide group with enzymatically cleavable esters .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

  • Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess binding affinity changes.
  • Biological assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. SAR trends are modeled via QSAR software (e.g., Schrödinger) .

Q. What methodologies address contradictory bioactivity data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Meta-analysis : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Off-target profiling : Use kinome-wide screening to rule out nonspecific interactions .

Q. How is computational modeling applied to predict target interactions?

  • Docking : AutoDock Vina or Glide simulates binding to homology-modeled receptors (e.g., EGFR kinase).
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore mapping : MOE identifies critical interaction points (e.g., hydrogen bonds with pyridine N) .

Methodological Notes

  • SHELX Refinement : For SCXRD, use SHELXL-2018 with TWIN/BASF commands to handle twinning in crystals .
  • Synthetic Reproducibility : Monitor reaction progress via TLC (silica gel 60 F254_{254}) with UV visualization.
  • Data Conflict Resolution : Cross-validate NMR assignments using 2D experiments (HSQC, HMBC) .

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